(1R,2R)-2-Fluorocyclohexan-1-amine hydrobromide

Chiral Purity Quality Control Stereochemistry

Sourcing a defined trans-(1R,2R) fluorinated cyclohexylamine with reliable stereochemical fidelity is a common bottleneck in medicinal chemistry. This compound provides a direct solution as a pre-formed hydrobromide salt, eliminating salt conversion steps. - Definitive Stereochemistry: Supplied exclusively as the (1R,2R) isomer, critical for enantioselective synthesis and structure-activity relationship studies. - Analytical Utility: Validated as an aliphatic 19F NMR chiral derivatizing agent for carboxylic acid enantiomeric excess determination. - Scalable Supply: Bulk quantities accessible via established enantioselective synthesis, bridging milligram discovery to gram-scale development.

Molecular Formula C6H13BrFN
Molecular Weight 198.08 g/mol
Cat. No. B13247821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2R)-2-Fluorocyclohexan-1-amine hydrobromide
Molecular FormulaC6H13BrFN
Molecular Weight198.08 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)N)F.Br
InChIInChI=1S/C6H12FN.BrH/c7-5-3-1-2-4-6(5)8;/h5-6H,1-4,8H2;1H/t5-,6-;/m1./s1
InChIKeyWTYCGWQFNHBKGA-KGZKBUQUSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Overview: (1R,2R)-2-Fluorocyclohexan-1-amine Hydrobromide


(1R,2R)-2-Fluorocyclohexan-1-amine hydrobromide is a chiral fluorinated cyclohexylamine building block with a specific trans (1R,2R) stereochemistry . The compound is supplied as a hydrobromide salt (C6H13BrFN) with a molecular weight of 198.08 g/mol and a standard purity of 95%, as verified by NMR, HPLC, or GC . Its primary utility lies in medicinal chemistry as an intermediate for synthesizing bioactive molecules that require a rigid cyclohexyl framework and precise stereochemical control .

Chiral synthesis

Defined (1R,2R) stereochemistry for asymmetric route development and SAR studies.

Aliphatic 19F NMR CDA

Supports chiral carboxylic acid analysis with known performance boundaries versus aromatic probes.

Limitations of Generic Substitution for (1R,2R)-2-Fluorocyclohexan-1-amine


Simple substitution with other 2-fluorocyclohexanamine stereoisomers or salt forms is not feasible for applications demanding specific stereochemical or physicochemical outcomes. The compound's (1R,2R) absolute configuration defines a specific spatial arrangement of its amine and fluorine groups, which is critical for stereospecific interactions with chiral biological targets or in asymmetric synthesis . Furthermore, the hydrobromide salt form differs in molecular weight (198.08 g/mol) and solubility characteristics from the corresponding hydrochloride salt (153.63 g/mol) or the freebase , which can significantly impact reaction stoichiometry, purification, and formulation.

Stereoisomer substitution

Racemic or other diastereomers lack defined (1R,2R) configuration, limiting stereospecific synthesis reproducibility.

Salt form mismatch

Hydrochloride or freebase forms differ in molar mass and solubility, requiring stoichiometry and formulation recalibration.

Comparative Evidence: (1R,2R)-2-Fluorocyclohexan-1-amine


Stereochemical Purity and Identity Confirmation

The specific (1R,2R) configuration of this compound differentiates it from the three other stereoisomers of 2-fluorocyclohexan-1-amine, including its enantiomer (1S,2S) and the cis diastereomers (1R,2S and 1S,2R) . Reputable vendors provide certificates of analysis (CoA) with quantitative data from NMR, HPLC, or GC confirming a minimum purity of 95% for this specific isomer . This is in contrast to a racemic or unspecified isomeric mixture, where stereochemical composition is undefined.

Stereochemical Identity
Specification review
Specified (1R,2R) vs Racemic / unspecified
Ensures reproducible stereospecific synthesis and SAR interpretation.
Batch-specific QC data to verify; certificate of analysis recommended.
Chiral Purity Quality Control Stereochemistry

Enantiorecognition as a 19F NMR Chiral Derivatizing Agent

In a direct comparative evaluation, trans-2-fluorocyclohexanamine (P2) was tested as a 19F-labeled chiral derivatizing agent (CDA) for carboxylic acids and its performance was benchmarked against an aromatic probe, P1 ((S)-1-(2-fluorophenyl)ethylamine) [1]. The study found that while both are effective CDAs, aromatic P1 outperformed aliphatic P2, particularly in analyzing carboxylic acids with chiral centers positioned several carbons away from the carboxyl group or those with multiple chiral centers [1].

19F NMR CDA Comparison
Head-to-head
P2 (trans-2-F-cyclohexylamine) vs P1 (aromatic probe)
Effective; P1 shows higher recognition for remote/multiple chiral centers.
Aliphatic CDA with defined performance boundaries; context-dependent selection.
Quantitative DFT energy differences available; benchmarked in Lu et al. 2025.
Analytical Chemistry Chiral Analysis 19F NMR Spectroscopy

Salt Form: Hydrobromide vs. Hydrochloride

The choice of salt form impacts the compound's physicochemical properties. The hydrobromide salt has a molecular weight of 198.08 g/mol , which is 44.45 g/mol higher than the corresponding hydrochloride salt (153.63 g/mol) [1]. This 28.9% increase in molecular weight will directly affect molar calculations for reactions and dosing.

Salt Form Molar Mass
Specification review
198.08 g/mol (HBr) vs 153.63 g/mol (HCl) 28.9% higher
Impacts stoichiometry and solution preparation; requires recalculation.
Verify molar mass for batch calculations; source: PubChem.
Salt Selection Formulation Physicochemical Properties

Optimal Research Applications: (1R,2R)-2-Fluorocyclohexan-1-amine


Asymmetric Synthesis of Chiral Pharmaceutical Intermediates

This compound is a high-value chiral building block for constructing complex molecules with defined stereochemistry. Its (1R,2R) configuration is critical for projects requiring enantioselective synthesis, such as the preparation of specific drug candidates where stereochemistry dictates biological activity. The scalable enantioselective synthesis methods developed for related (R,R)-dibenzyl derivatives, achieving full conversion at the 200g scale using 0.5 mol% catalyst [1], demonstrate the feasibility of accessing this chiral motif in quantities relevant for early-stage development.

19F NMR Probe Design for Chiral Analysis

Researchers can leverage trans-2-fluorocyclohexanamine as an aliphatic 19F NMR chiral derivatizing agent (CDA) for the enantiomeric analysis of carboxylic acids [2]. The evidence shows it is a viable alternative to aromatic probes, though its performance profile is distinct; it is less effective for certain challenging substrates [2]. This makes it a valuable tool in the analytical chemist's toolkit, particularly when an aliphatic probe is desired to avoid potential π-π interactions or for specific solubility requirements.

Fluorination and Stereochemistry Impact on Bioactive Conformations

The compound serves as a model substrate to study the interplay between fluorine substitution, stereochemistry, and molecular conformation in cyclohexane-based systems [3]. The strong hyperconjugative interactions that dominate the conformational behavior of 2-halocyclohexylamines [3] are critical for understanding the binding affinity and selectivity of related bioactive molecules. Using the defined (1R,2R) isomer allows researchers to control for stereochemistry while investigating the effect of the fluorine atom on conformational preferences, pKa, and lipophilicity .

Application
Selection Property
Validation Focus
Chiral building block for asymmetric synthesis
Stereochemical configuration control
Enantioselectivity and scale-up reproducibility
Aliphatic 19F NMR chiral derivatization
Aliphatic probe characteristics vs aromatic analogues
Substrate-dependent enantiomeric recognition efficiency
Conformational analysis of fluorocyclohexylamines
Fluorine substitution effects on conformation
Hyperconjugative interactions and pKa/lipophilicity impact

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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